L-Glucono-1,5-lactone

Descripción general

Descripción

L-Glucono-1,5-lactone, also known as L-gluconic acid delta-lactone, is an organic compound with the molecular formula C6H10O6. It is a white crystalline powder that is soluble in water. This compound is the cyclic ester of L-gluconic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Glucono-1,5-lactone is typically synthesized through the oxidation of glucose. The process involves the enzymatic oxidation of glucose using glucose oxidase, which converts glucose into gluconic acid. The gluconic acid then undergoes a lactonization reaction under acidic conditions to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using microbial fermentation. The fermentation process employs specific strains of microorganisms, such as Aspergillus niger, which oxidize glucose to gluconic acid. The gluconic acid is then converted to this compound through a controlled lactonization process .

Análisis De Reacciones Químicas

Types of Reactions

L-Glucono-1,5-lactone undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound hydrolyzes to form L-gluconic acid.

Oxidation: It can be further oxidized to produce gluconic acid derivatives.

Reduction: Reduction reactions can convert this compound to other sugar alcohols.

Common Reagents and Conditions

Hydrolysis: Water, with the reaction rate increased by heat and high pH.

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride is often used as a reducing agent.

Major Products Formed

Hydrolysis: L-gluconic acid.

Oxidation: Various gluconic acid derivatives.

Reduction: Sugar alcohols such as L-gulonic acid.

Aplicaciones Científicas De Investigación

Biochemical Research

L-Glucono-1,5-lactone is utilized as a substrate in enzymatic reactions. For instance, it plays a critical role in the oxidation of L-glucose to this compound via scyllo-inositol dehydrogenase, which is important for understanding carbohydrate metabolism pathways in various microorganisms such as Paracoccus laeviglucosivorans . This reaction is significant for biochemical studies related to sugar metabolism and enzyme kinetics.

Food Science

In food chemistry, G1,5L is recognized for its potential as a food additive due to its ability to act as a mild acidulant and flavor enhancer. Its sweet-sour taste profile can enhance the sensory attributes of food products. The compound undergoes autohydrolysis in aqueous solutions, leading to the formation of gluconic acid and influencing the pH and taste perception of food products .

Pharmaceutical Applications

This compound has been studied for its therapeutic potential. It serves as a precursor for the synthesis of various bioactive compounds, including d-erythorbic acid, which has antioxidant properties . Additionally, its role in promoting calcium absorption makes it relevant in dietary supplements aimed at improving bone health.

Case Study 1: Enzymatic Production of D-Erythorbic Acid

A study demonstrated that both soluble and immobilized forms of gluconolactone oxidase (GLO) could convert d-glucono-δ-lactone into d-erythorbic acid effectively. This enzymatic process highlights the potential for G1,5L in biotechnological applications for producing valuable nutraceuticals .

Case Study 2: Oxidation Pathways

Research involving Pseudomonas caryophylli illustrated the metabolic pathway that utilizes this compound as an intermediate. This study provided insights into microbial metabolism and the enzymatic mechanisms that facilitate carbohydrate utilization .

Comparative Data Table

Mecanismo De Acción

L-Glucono-1,5-lactone exerts its effects through various mechanisms:

Hydrolysis: Upon hydrolysis, it releases L-gluconic acid, which is responsible for its activity.

Enzyme Interaction: It inhibits the transfer of phosphate from ATP to protein substrates by binding to receptor sites.

Signal Pathways: It activates protein kinase C epsilon and extracellular signal-regulated kinase signaling pathways, providing cardioprotection against ischemia/reperfusion injury.

Comparación Con Compuestos Similares

L-Glucono-1,5-lactone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

D-Glucono-1,5-lactone: The D-isomer of gluconolactone.

L-Galactono-1,4-lactone: A similar lactone derived from L-galactonic acid.

Gluconic acid delta-lactone: Another form of gluconolactone.

This compound stands out due to its specific applications in various fields and its unique mechanism of action.

Actividad Biológica

L-Glucono-1,5-lactone (GDL) is a cyclic ester derived from gluconic acid, widely recognized for its applications in food science and its potential therapeutic properties. This article delves into the biological activity of GDL, focusing on its antioxidant properties, cardioprotective effects, and enzymatic interactions.

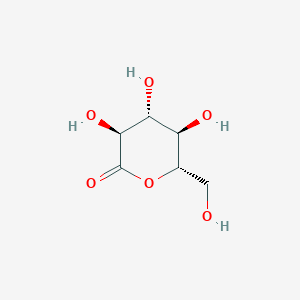

Chemical Structure and Properties

GDL is characterized by its ring structure, which includes a tetrahydropyran ring with hydroxyl groups and a ketone group. Its chemical formula is . GDL is known to undergo autohydrolysis in aqueous solutions, resulting in the formation of gluconic acid and D-glucono-1,4-lactone .

Antioxidant Properties

GDL has been identified as a free radical scavenger, contributing to its antioxidant capabilities. Research indicates that GDL can reduce oxidative stress in various biological systems. In a study focused on myocardial ischemia/reperfusion (I/R) injury, GDL administration led to decreased levels of malondialdehyde (MDA), a marker of oxidative damage, and improved superoxide dismutase (SOD2) activity in cardiac tissues . This suggests that GDL plays a significant role in mitigating oxidative damage during ischemic events.

Cardioprotective Effects

The cardioprotective properties of GDL have been extensively studied. In an experimental model using neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation (H/R), GDL treatment significantly increased cell viability and reduced apoptosis . The protective effects are attributed to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, GDL was found to activate protein kinase C epsilon (PKCε), which subsequently activated ERK signaling, providing cardioprotection against I/R injury .

Table 1: Summary of Cardioprotective Effects of GDL

| Study Focus | Key Findings |

|---|---|

| Myocardial I/R Injury | Reduced infarct size; decreased cardiac injury markers (LDH, CK-MB) |

| Neonatal Rat Cardiomyocytes | Increased cell viability; reduced apoptosis |

| Mechanism | Activation of PKCε and ERK signaling |

Enzymatic Interactions

GDL is also involved in various enzymatic processes. It serves as a substrate for specific enzymes such as gluconolactonase, which hydrolyzes GDL into 6-phospho-D-gluconate . This enzymatic conversion plays a crucial role in metabolic pathways related to glucose metabolism and cellular energy production.

Case Studies

-

Myocardial Ischemia/Reperfusion Injury :

A study demonstrated that administering GDL at a dose of 5 mg/kg significantly reduced myocardial infarct size from 40% in untreated controls to 25% in treated groups. Additionally, serum levels of cardiac injury markers were markedly lower in the GDL-treated group . -

Oxidative Stress Mitigation :

Another investigation highlighted that GDL treatment led to a significant decrease in oxidative stress markers such as MDA in both serum and heart tissue following I/R injury. This underscores GDL's potential as an antioxidant agent within cardiovascular contexts .

Propiedades

IUPAC Name |

(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-80-2 | |

| Record name | gluconolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Glucono-1,5-lactone interact with scyllo-inositol dehydrogenase, and what are the downstream effects?

A1: this compound acts as a substrate for scyllo-inositol dehydrogenase (sIDH), a bacterial enzyme involved in L-glucose metabolism. [, , , ] Crystal structures reveal that this compound binds within the enzyme's catalytic site, interacting with key residues like Lys106, Asp191, His195, and His318. [, , , ] Notably, His318, located on a loop from an adjacent subunit, plays a crucial role in substrate recognition. []

Q2: What is the role of Arg178 in scyllo-inositol dehydrogenase's ability to bind this compound?

A2: Arg178, situated at the entrance of the enzyme's catalytic site, appears crucial for substrate recognition, influencing the enzyme's preference for L-glucose and inositols. [, , ] Studies using an R178A mutant of sIDH revealed a complete loss of activity for both scyllo-inositol and myo-inositol. [, ] Interestingly, the mutant retained its activity towards L-glucose, exhibiting a similar catalytic efficiency as the wild-type enzyme. [, ] Structural analysis of the R178A mutant showed a disrupted orientation of Asp191, a key catalytic residue, highlighting the importance of Arg178 in maintaining the correct positioning of Asp191 for optimal catalytic activity. [, ]

Q3: Can you elaborate on the broader significance of sIDH's substrate specificity and its classification within the GFO/IDH/MocA family?

A3: The unique substrate specificity of sIDH, accepting both L-glucose and inositols, prompted a re-evaluation of the enzyme's classification within the GFO/IDH/MocA family. [] Phylogenetic analysis coupled with the distinct structural features observed in sIDH, particularly the role of Arg178 and His318 in substrate binding, led researchers to propose a novel subfamily within this larger enzyme family. [] This finding holds significant implications for characterizing other poorly understood enzymes within this family, potentially uncovering novel enzymatic activities and expanding our understanding of carbohydrate metabolism.

Q4: Besides its role in L-glucose metabolism, are there other known applications or functions of this compound?

A4: While the provided research focuses primarily on the interaction of this compound with sIDH, its use as a key intermediate in the chirospecific synthesis of D-erythro-sphinganine and L-threo-sphinganine, biologically relevant sphingolipids, has been documented. [] This highlights the potential of this compound as a chiral building block for synthesizing complex molecules with potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.